![molecular formula C23H19F2NO2 B2547087 5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one CAS No. 850905-75-8](/img/structure/B2547087.png)
5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroquinoline and isoquinoline derivatives is well-documented. For instance, the synthesis of 2-aryl tetrahydroquinolines with potential antitumor activities was achieved using a three-component reaction involving methylendioxyaniline, benzaldehydes, and isoeugenol . Similarly, the synthesis of 1,2,3,4-tetrahydroisoquinolines as dopamine D-1 antagonists involved specific substitutions on the aryl ring . These methods could potentially be adapted for the synthesis of "5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including NMR and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of the compound , ensuring the correct stereochemistry and conformation.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For example, 6-methoxyquinolone derivatives have been used as fluorescent labeling reagents, indicating potential reactivity with other functional groups . Additionally, the photoreaction of 5-fluoro-1,3-dimethyluracil with methoxynaphthalenes resulted in novel cycloadducts , suggesting that the compound of interest may also participate in unique chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. For instance, the fluorescence properties of 6-methoxyquinolone derivatives in different pH conditions have been reported , and the antimycobacterial activities of fluoroquinoline carboxylic acids have been evaluated . These studies provide a foundation for predicting the properties of "this compound", such as its potential biological activity and stability under various conditions.
Aplicaciones Científicas De Investigación
Antitumor Activity
Isoquinoline derivatives, such as those structurally similar to the specified compound, have been explored for their potential as antitumor agents. Research has focused on designing, synthesizing, and evaluating novel compounds for their cytotoxic activity against various tumor cell lines. For example, certain analogues have shown significant inhibitory activity and have been identified as promising clinical candidates for further preclinical study due to their effects on cancer cell lines and safety pharmacology profiling (Li-Chen Chou et al., 2010).
Fluorescent Labeling and Luminescent Properties
Some isoquinoline derivatives are studied for their strong fluorescence and stability in a wide pH range, making them suitable for biomedical analysis and fluorescent labeling. These compounds exhibit strong fluorescence with large Stokes' shifts in aqueous media, are highly stable against light and heat, and can serve as fluorescent labeling reagents for determining carboxylic acids (Junzo Hirano et al., 2004). Additionally, certain derivatives present strong photoluminescence and have been applied in the fabrication of OLED devices, indicating their potential in material science and electronics (Zaibin Wang et al., 2021).
Crystal Engineering and Packing Features
The crystal structures and packing features of fluorine-substituted isoquinolines, related to the given compound, have been examined to understand their intermolecular interactions and implications in crystal engineering. These studies provide insights into the role of organic fluorine in influencing molecular conformations and interactions, contributing to the field of crystallography and material design (A. Choudhury et al., 2006).
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJUZFSPWVBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)
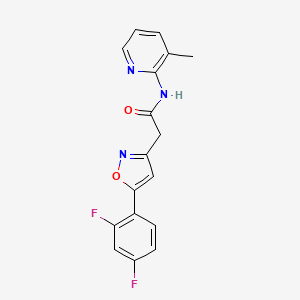
![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)
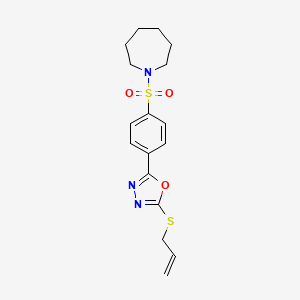
![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)
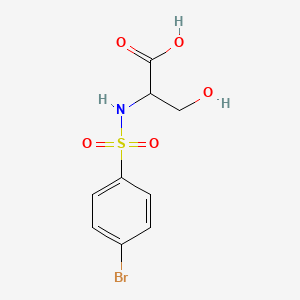


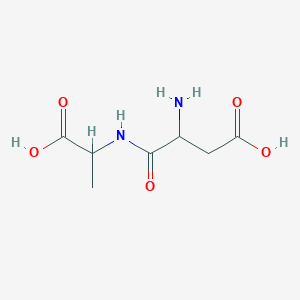
![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)
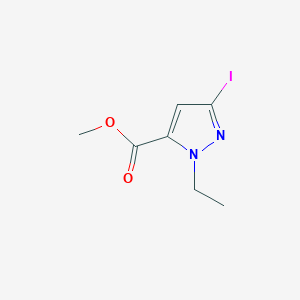
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)
